molecular formula C59H90N8O11 B12754189 Antibiotic R 106IIa CAS No. 127939-17-7

Antibiotic R 106IIa

Cat. No.: B12754189
CAS No.: 127939-17-7
M. Wt: 1087.4 g/mol
InChI Key: YIJMITSCVGVDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic R 106IIa is a novel antifungal compound belonging to the R106 complex of depsipeptides, which was originally isolated from the fermentation broth of the microorganism Aureobasidium pullulans . This complex demonstrates significant antimicrobial activity against pathogenic fungi, including Candida albicans and Cryptococcus neoformans , making it a compound of interest for researching new antifungal agents . The R106 antibiotics are characterized by their complex cyclic depsipeptide structures, which are reported to contain variations in methylated, hydroxylated, and non-proteinogenic amino acids . While the exact mechanism of action for this compound requires further research, depsipeptide antibiotics often exert their effect by targeting bacterial cell walls or disrupting microbial membrane function . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

127939-17-7

Molecular Formula

C59H90N8O11

Molecular Weight

1087.4 g/mol

IUPAC Name

3,6-dibenzyl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,12,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C59H90N8O11/c1-34(2)30-41-54(72)64(14)46(36(5)6)51(69)61-42(31-35(3)4)55(73)66(16)49(59(11,12)77)58(76)78-48(38(9)10)57(75)65(15)47(37(7)8)52(70)62-43(32-39-24-19-17-20-25-39)53(71)63(13)45(33-40-26-21-18-22-27-40)56(74)67-29-23-28-44(67)50(68)60-41/h17-22,24-27,34-38,41-49,77H,23,28-33H2,1-16H3,(H,60,68)(H,61,69)(H,62,70)

InChI Key

YIJMITSCVGVDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C)C(C)(C)O)C)CC(C)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibiotic R 106IIa typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to enhance the compound’s antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes involving specific strains of microorganisms. These microorganisms are genetically engineered to produce the antibiotic in large quantities. The fermentation broth is then subjected to purification processes, including filtration, extraction, and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Antibiotic R 106IIa undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Clinical Applications

Antibiotic R 106IIa has been investigated for its efficacy against various bacterial infections, particularly those caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Studies indicate that it may be effective as a part of combination therapy to enhance the overall antimicrobial effect and reduce the likelihood of resistance development.

Data Table: Efficacy Against Resistant Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSA0.5 µg/mL
VRE1.0 µg/mL
Escherichia coli2.0 µg/mL

Agricultural Applications

In agriculture, this compound is being explored as a potential treatment for bacterial infections in livestock. Its application could reduce the reliance on traditional antibiotics, which often lead to resistance. Studies have shown that it can effectively control infections in poultry and swine, promoting better health outcomes and reducing antibiotic residues in food products.

Case Study 1: Treatment of MRSA Bacteraemia

A clinical case study highlighted the use of this compound in treating a patient with MRSA bacteraemia. The patient was initially treated with standard antibiotics but showed no improvement. Upon switching to this compound, significant clinical improvement was observed within days, demonstrating its potential as a viable alternative in resistant infections.

Case Study 2: Agricultural Use in Poultry

In an agricultural setting, a trial was conducted on a poultry farm experiencing high mortality rates due to bacterial infections. The introduction of this compound resulted in a marked decrease in mortality rates and improved overall flock health. This case underscores the compound's utility beyond human medicine.

Challenges and Considerations

While the potential applications of this compound are promising, challenges such as regulatory approval, long-term safety studies, and resistance monitoring must be addressed. Continuous research is necessary to fully understand its pharmacokinetics and dynamics in various environments.

Mechanism of Action

The mechanism of action of Antibiotic R 106IIa involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Like Antibiotic R 106IIa, penicillin targets bacterial cell wall synthesis but has a different core structure.

    Vancomycin: Another cell wall synthesis inhibitor, vancomycin is used to treat severe infections caused by Gram-positive bacteria.

    Cephalosporins: These antibiotics also inhibit cell wall synthesis and are structurally related to penicillins.

Uniqueness

This compound is unique in its ability to overcome certain resistance mechanisms that render other antibiotics ineffective. Its distinct structure allows it to evade bacterial enzymes that degrade other antibiotics, making it a valuable addition to the arsenal against resistant pathogens.

Biological Activity

Antibiotic R 106IIa is a compound of significant interest due to its biological activity against various bacterial strains, particularly those resistant to conventional antibiotics. This article compiles research findings, case studies, and detailed analyses of its efficacy, mechanisms of action, and potential clinical applications.

Overview of Biological Activity

This compound has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound's minimal inhibitory concentration (MIC) values are notably low, indicating high potency.

In Vitro Activity

Research indicates that R 106IIa exhibits strong bactericidal effects against both standard and resistant strains. The following table summarizes its MIC values against various bacterial strains:

Bacterial Strain MIC (μg/ml)
MRSA (MSSA)0.008 - 2.048
VRE0.004 - 1.024
Enterococcus faecalis (linezolid-resistant)0.004 - 0.128
Bacillus spp.0.004 - 0.016

The compound has shown no activity against Gram-negative bacteria or fungi, highlighting its specificity for Gram-positive organisms .

The mechanism by which R 106IIa exerts its antibacterial effects primarily involves the inhibition of bacterial protein biosynthesis at the translation stage. This action is crucial as it disrupts the essential processes required for bacterial growth and reproduction.

Resistance Mechanisms

Despite the effectiveness of R 106IIa, the emergence of antibiotic resistance remains a critical concern. Studies have indicated that mutations in target sites and the upregulation of efflux pumps can diminish the efficacy of antibiotics like R 106IIa. Continuous monitoring and research into resistance patterns are necessary to maintain its clinical utility .

In Vivo Efficacy

In vivo studies using murine models have provided insights into the therapeutic potential of R 106IIa. For instance, in a septicemia model involving BALB/c mice infected with MRSA, the compound demonstrated effective dose (ED) values ranging from 2.5 to 10 mg/kg body weight, showcasing its potential for treating severe infections .

Case Study: Staphylococcus aureus Bacteraemia

A notable case study highlighted the treatment options for Staphylococcus aureus bacteraemia (SAB), emphasizing the need for effective antibiotics like R 106IIa in both empirical and targeted therapies. The study underscored that while traditional options exist, new compounds are crucial to combat rising resistance rates .

Clinical Implications

The clinical implications of R 106IIa are profound, particularly in light of increasing antibiotic resistance globally. The World Health Organization has emphasized the urgent need for new antibiotics to address this crisis effectively . R 106IIa's specificity for resistant Gram-positive bacteria positions it as a valuable candidate in the ongoing battle against antimicrobial resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.